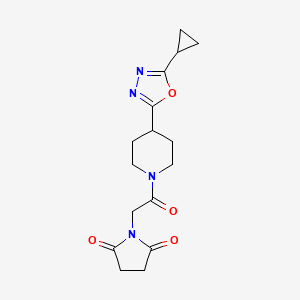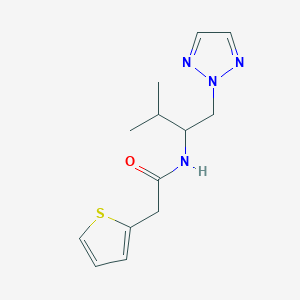
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(thiophen-2-yl)acetamide, also known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MTAA belongs to the class of compounds known as triazole-based inhibitors, which have been found to exhibit potent activity against various biological targets.
Scientific Research Applications
Synthesis and Structural Characterization
Compounds with structures similar to N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(thiophen-2-yl)acetamide have been synthesized through various chemical reactions, highlighting the versatility and complexity of these molecules. The synthesis often involves multi-step reactions, including cyclization, acylation, and amidification, to introduce specific functional groups such as triazole, thiophene, and acetamide. These processes are meticulously designed to achieve high purity and yield, with structures confirmed through spectroscopic methods like NMR, IR, and MS, demonstrating the compound's potential as a versatile intermediate for further chemical exploration (Panchal & Patel, 2011).
Biological Evaluation
The synthesized compounds, similar in structure, have been evaluated for various biological activities, including anticancer, antimicrobial, and insecticidal properties. For instance, derivatives of similar structures have shown promising anticancer activity against different cancer cell lines, indicating their potential as therapeutic agents. These studies provide a foundation for further exploration of this compound derivatives in oncology (Evren et al., 2019).
Antimicrobial and Antifungal Applications
Research on compounds with a similar backbone has demonstrated considerable antimicrobial and antifungal effects against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. This highlights the compound's potential in developing new antimicrobial agents to combat resistant strains of microorganisms (Cankilic & Yurttaş, 2017).
Insecticidal Potential
In the realm of agriculture, derivatives of similar structures have been explored for their insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. These studies offer insights into the potential use of this compound in developing safer and more effective insecticides, contributing to sustainable agricultural practices (Fadda et al., 2017).
Properties
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS/c1-10(2)12(9-17-14-5-6-15-17)16-13(18)8-11-4-3-7-19-11/h3-7,10,12H,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITVDFNSOQAVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

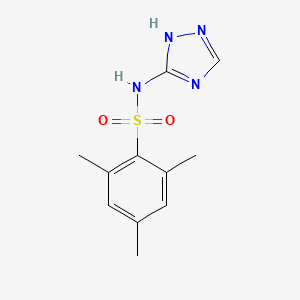
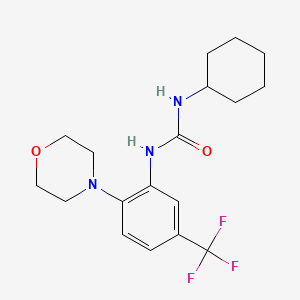
![N-cyclopropyl-2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)acetamide](/img/structure/B2935302.png)
![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2935303.png)
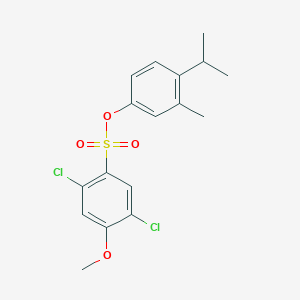

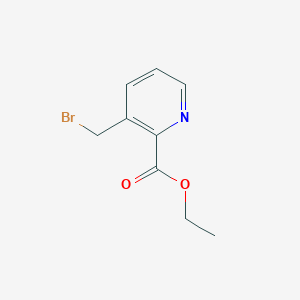
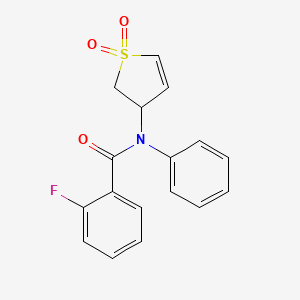
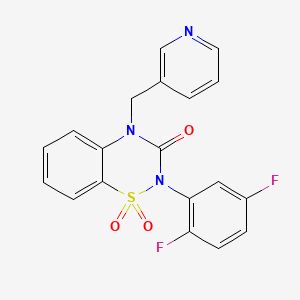
![(Z)-ethyl 1-cyclohexyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2935312.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B2935314.png)
